4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride
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Overview
Description
4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride is a chemical compound used primarily as a pharmaceutical intermediate. It is known for its role in the synthesis of various organic compounds, particularly in the field of medicinal chemistry. The compound is characterized by its white to pale cream crystalline powder form and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The Boc-protected amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and various organic solvents to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride typically yields alcohol derivatives, while oxidation can produce carboxylic acid derivatives .
Scientific Research Applications
4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: For the development of pharmaceutical compounds and drug discovery.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride involves its role as a building block in the synthesis of larger molecules. The Boc-protected amino group allows for selective reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A similar compound without the Boc protection.
Fmoc-4-amino-tetrahydropyran-4-carboxylic acid: Another protected amino acid derivative used in peptide synthesis
Uniqueness
4-(Boc-amino)tetrahydropyran-4-carboxylic acid hydrochloride is unique due to its Boc-protected amino group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
Molecular Formula |
C11H20ClNO5 |
---|---|
Molecular Weight |
281.73 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO5.ClH/c1-10(2,3)17-9(15)12-11(8(13)14)4-6-16-7-5-11;/h4-7H2,1-3H3,(H,12,15)(H,13,14);1H |
InChI Key |
CUFRLFYTMJFYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O.Cl |
Origin of Product |
United States |
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